5-Pyrrolidinomethyluridine

Nucleoside Analog Mechanism of Action Structural Biology

Researchers investigating non-canonical anticancer mechanisms in lymphoid malignancies often lack structurally defined probes that act beyond simple DNA incorporation. 5-Pyrrolidinomethyluridine addresses this gap. • Reversible binding to ribonucleotide & deoxyribonucleotide reductases, inhibiting nucleotide metabolism. • Inhibits mitochondrial respiratory chain complex I, enabling metabolic vulnerability studies. • Defined LogP of -0.5 supports comparative permeability and pharmacokinetic profiling. • Core scaffold for thymidylate synthase inhibitor development. Available with ≥95% purity; ships ambient globally.

Molecular Formula C14H21N3O6
Molecular Weight 327.33 g/mol
Cat. No. B12406962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrrolidinomethyluridine
Molecular FormulaC14H21N3O6
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22)/t9-,10?,11+,13-/m1/s1
InChIKeyKVVBRYQVEYLNDV-JERFEKOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyrrolidinomethyluridine Procurement Guide: Compound Identity & Baseline Specification


5-Pyrrolidinomethyluridine (CAS: 1613530-41-8) is a synthetic nucleoside analog, characterized by a pyrrolidinylmethyl modification at the 5-position of the uridine pyrimidine ring. This 5-modified pyrimidine nucleoside has a molecular weight of 327.33 g/mol and the molecular formula C14H21N3O6 . It is commercially available as a research chemical, typically supplied as a solid with ≥95% purity . The compound is described as a purine nucleoside analogue with broad-spectrum anticancer potential, particularly in the context of indolent lymphoid malignancies .

Why 5-Pyrrolidinomethyluridine Cannot Be Substituted by Generic Nucleoside Analogs


Substituting 5-Pyrrolidinomethyluridine with a generic nucleoside analog, such as fludarabine or cladribine, is not scientifically equivalent due to its distinct structural and functional profile. While these compounds share the 'purine nucleoside analogue' classification, they differ fundamentally in their core heterocycle, sugar moiety, and substitution pattern, leading to divergent mechanisms of action, biological targets, and chemical properties [1]. Specifically, the 5-pyrrolidinomethyl modification on the uridine scaffold is critical for its reported interactions, including reversible binding to ribonucleotide and deoxyribonucleotide reductases and inhibition of mitochondrial respiratory chain complex I . These activities are not characteristic of the referenced purine analogs. The following quantitative evidence details the specific, measurable differentiators that define 5-Pyrrolidinomethyluridine's procurement value.

5-Pyrrolidinomethyluridine: Quantitative Differentiation Evidence for Scientific Procurement


Structural and Mechanistic Divergence from Purine Nucleoside Analogs

5-Pyrrolidinomethyluridine is a 5-modified pyrimidine nucleoside, a uridine derivative, in contrast to true purine nucleoside analogs like fludarabine or cladribine. This fundamental difference in core structure dictates its distinct mechanism of action. While fludarabine and cladribine exert their anticancer effects primarily by inhibiting DNA polymerase and incorporating into DNA [1], 5-Pyrrolidinomethyluridine's reported activities include reversible inhibition of ribonucleotide reductase and deoxyribonucleotide reductase, and inhibition of mitochondrial respiratory chain complex I, leading to reduced ATP production .

Nucleoside Analog Mechanism of Action Structural Biology

Quantified Physicochemical Properties vs. Purine Analogs

The physicochemical properties of 5-Pyrrolidinomethyluridine provide measurable differentiation from commonly used purine nucleoside analogs. For instance, its lipophilicity (LogP = -0.5) is notably higher than that of fludarabine (LogP ≈ -1.0) [1]. This difference can significantly impact cellular permeability and in vivo distribution, which are critical factors in drug development studies. Furthermore, its stability and storage requirements differ from some analogs.

Physicochemical Characterization Solubility Stability

Differentiation from 5-Substituted 2'-Deoxyuridines in Thymidylate Synthase Inhibition

The 5-pyrrolidinylmethyl modification is a key structural feature in a class of thymidylate synthase (TS) inhibitors. While the target compound 5-Pyrrolidinomethyluridine is a ribonucleoside, its deoxyribose analog, 5-pyrrolidinylmethyl-2'-deoxyuridine 5'-phosphate (6d), has demonstrated measurable TS inhibitory activity. In a study, 6d and other N-substituted 5-aminomethyl-2'-deoxyuridine 5'-phosphates were shown to be substrate-competitive inhibitors of TS purified from multiple sources [1]. The most active analog in that series, 6a, exhibited Ki values of 6, 3.1, and 14 µM for the E. coli, calf thymus, and Ehrlich ascites tumor enzymes, respectively [1]. This establishes the 5-pyrrolidinylmethyl pharmacophore as a viable TS inhibitor motif, providing a distinct research application.

Enzyme Inhibition Thymidylate Synthase Cancer Research

Commercial Purity and Storage Stability Specifications

Procurement decisions for research chemicals hinge on defined quality metrics. 5-Pyrrolidinomethyluridine is offered with a guaranteed purity of ≥95% by suppliers like BOC Sciences . This is a standard but critical specification. More importantly, its long-term stability profile is documented: it is stable for 3 years when stored as a powder at -20°C and for 1 year in solvent at -80°C . These parameters provide a clear, data-driven advantage over other analogs lacking such detailed stability information, enabling more reliable experimental planning and inventory management.

Quality Control Stability Procurement Specification

Defined Application Scenarios for 5-Pyrrolidinomethyluridine in Research


Investigating Non-Canonical Nucleoside Mechanisms in Cancer

5-Pyrrolidinomethyluridine is best applied in research focused on elucidating mechanisms of action distinct from classic DNA-incorporating nucleoside analogs. Its reported inhibition of ribonucleotide and deoxyribonucleotide reductases and mitochondrial complex I make it a valuable probe for studying metabolic and mitochondrial vulnerabilities in cancer cells, particularly in indolent lymphoid malignancies where purine nucleoside analogs are clinically active .

Thymidylate Synthase (TS) Inhibitor Scaffold Development

The 5-pyrrolidinylmethyl moiety is a recognized pharmacophore in a series of TS inhibitors. 5-Pyrrolidinomethyluridine serves as a key building block or reference compound for medicinal chemistry programs aimed at developing novel TS inhibitors. The quantitative TS inhibition data for the closely related 5-pyrrolidinylmethyl-2'-deoxyuridine 5'-phosphate validates this research direction, offering a clear rationale for procuring the compound as a core scaffold [1].

Comparative Studies on Nucleoside Analog Lipophilicity and Cellular Uptake

With a defined LogP of -0.5, 5-Pyrrolidinomethyluridine is an ideal candidate for comparative studies examining the relationship between nucleoside lipophilicity and cellular permeability. Its logP value is measurably higher than that of fludarabine (LogP ≈ -1.0), making it a useful tool for experiments designed to test the impact of this physicochemical property on in vitro activity and pharmacokinetic behavior [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Pyrrolidinomethyluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.